(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-31-19-13-16(14-20(32-2)24(19)33-3)10-11-22(30)29(15-17-7-4-5-12-27-17)25-28-23-18(26)8-6-9-21(23)34-25/h4-14H,15H2,1-3H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQPBHCZECWZLI-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C25H22ClN3O4S
- Molecular Weight : 496.0 g/mol
- CAS Number : 1173618-27-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The mechanism of action often involves the inhibition of specific cancer cell lines through various pathways.
Table 1: Anticancer Activity Against Various Cell Lines
These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. The compound has shown promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Activity
The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against certain microbial strains, contributing to its profile as a potential therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to disruption in replication and transcription processes.
Case Studies and Research Findings
Several case studies have examined the biological activities of similar compounds within the benzothiazole family:
- A study demonstrated that a related benzothiazole derivative exhibited significant anticancer activity by downregulating specific oncogenes involved in tumor growth .
- Another investigation reported that benzothiazole compounds showed promise in targeting multidrug-resistant bacteria, highlighting their potential in combating antibiotic resistance .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzo[d]thiazole moiety with pyridine and an acrylamide functional group. The general molecular formula is with a molecular weight of approximately 411.9 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : Acylation of aniline derivatives.
- Introduction of the Thiazole Ring : Reaction with 2-aminothiophenol.
- Chlorination : Using reagents like thionyl chloride.
- Alkylation : Incorporating the pyridin-2-ylmethyl group under basic conditions.
These steps can be optimized for large-scale synthesis using modern techniques such as continuous flow reactors and automated platforms .
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The mechanism primarily involves enzyme inhibition, particularly targeting kinases involved in cancer cell proliferation. For instance, studies have shown that similar thiazole derivatives can inhibit specific enzymes that play critical roles in tumor growth and metastasis .
A notable study demonstrated that related compounds effectively inhibited the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Thiazole derivatives have been documented to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the chlorobenzo[d]thiazole moiety enhances this activity by potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Applications in Drug Development
Given its biological activities, (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is being explored as a lead compound in drug development for both anticancer and antimicrobial therapies. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further optimization and development into potent therapeutic agents.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The acrylamide core with a 3,4,5-trimethoxyphenyl group is a recurring motif in bioactive compounds. Key analogs include:

Key Observations:
- The 3,4,5-trimethoxyphenyl group is critical for bioactivity, as seen in YLT26 (anticancer) and Compound 58 (neuroprotective) .
- Chlorobenzo[d]thiazole in the target compound may enhance target binding compared to simpler phenyl or thiophene substituents in analogs like 3l .
- Pyridin-2-ylmethyl substituents likely improve solubility and pharmacokinetics compared to bulkier groups like phenoxyethyl in 3l .
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 4-methoxy) correlates with enhanced bioactivity .
- Heterocyclic Moieties : Thiazole (e.g., 4-chlorobenzo[d]thiazol-2-yl) and pyridine groups improve target selectivity and metabolic stability .
- Halogen Effects : Chlorine atoms (as in the target compound and 13b ) may enhance binding through hydrophobic interactions.
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediates validated?
The synthesis involves multi-step organic reactions, typically starting with the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid to form the acrylamide backbone, followed by coupling with substituted benzothiazole and pyridine moieties . Critical steps include:
- Amide bond formation : Using coupling agents like EDC/HOBt under anhydrous conditions .
- Purification : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
- Validation : H/C NMR (δ 6.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and HRMS (e.g., m/z 456.1234 [M+H]) confirm structural integrity .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR Spectroscopy : Assign signals for the acrylamide (δ 6.3–6.8 ppm, trans-vinylic protons), benzothiazole (δ 7.5–8.1 ppm), and pyridine (δ 8.4–8.6 ppm) groups .
- Mass Spectrometry : HRMS with <5 ppm error to verify molecular weight .
- HPLC-PDA : Purity >95% using a C18 column (retention time ~12.5 min, 70% acetonitrile) .
Basic: What biological targets are commonly associated with this compound’s structural analogs?
Analogous acrylamides exhibit activity against:
- Kinases : Inhibition of EGFR or VEGFR2 due to trimethoxyphenyl interactions .
- Anticancer targets : ROS-mediated apoptosis (e.g., YLT26 in ) .
- Antifungal targets : Methoxy-rich derivatives disrupt ergosterol biosynthesis .
Advanced: How can conflicting bioactivity data (e.g., EC50 variability) be resolved?
Discrepancies in EC50 values (e.g., 2.59 mM vs. 9.8 mM in ) may arise from assay conditions or substituent effects. Mitigation strategies:
- Assay standardization : Use identical cell lines (e.g., SH-SY5Y neuroblastoma) and incubation times .
- SAR analysis : Compare substituent impacts (e.g., 4-hydroxy vs. 4-methoxy groups) .
- Dose-response validation : Replicate experiments with triplicate technical repeats .
Advanced: What computational methods predict this compound’s mechanism of action?
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR PDB: 1M17) to assess binding affinity (ΔG < -8 kcal/mol) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr790) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DMF with THF to reduce side reactions (yield increase from 39% to 59% in ).
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (yield >75%) .
- Flow chemistry : Continuous flow reactors for amidation (residence time 30 min, 80°C) .
Advanced: How do crystallographic techniques resolve structural ambiguities?
- Single-crystal X-ray diffraction (SHELX) : Space group P with Z = 2, R-factor < 0.05 .
- Twinning analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for analogs?
- Fragment-based design : Replace 4-chlorobenzothiazole with 5-methylthiazole to assess potency shifts .
- Methoxy group modulation : Remove 3-methoxy to test antifungal activity loss (IC50 increase from 2.5 µM to >10 µM) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate acrylamide to E3 ligase ligands for targeted degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
